molecular formula C27H21NO4S B2843147 Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate CAS No. 391867-54-2

Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2843147
CAS No.: 391867-54-2
M. Wt: 455.53
InChI Key: QBJQLQFGTLUIMR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including an ethyl ester, a benzoylbenzamido group, and a phenyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Scientific Research Applications

Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

Target of Action

Related compounds have been shown to inhibit calcium currents mediated by cav 12 (L-type) channels . These channels play a crucial role in the contraction of heart and smooth muscle, as well as the release of hormones and neurotransmitters from some types of cells.

Mode of Action

Similar compounds have been shown to inhibit calcium currents mediated by cav 12 (L-type) channels . This inhibition could potentially alter the function of these channels, leading to changes in muscle contraction and hormone release.

Biochemical Pathways

The inhibition of cav 12 (L-type) channels could potentially affect a variety of biochemical pathways, including those involved in muscle contraction and hormone release .

Pharmacokinetics

A related compound was found to have high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . These properties could potentially impact the bioavailability of Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate.

Result of Action

The inhibition of cav 12 (L-type) channels could potentially lead to changes in muscle contraction and hormone release .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Benzoylbenzamido Group: This step involves the reaction of the thiophene derivative with benzoyl chloride and an amine to form the benzoylbenzamido group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Comparison with Similar Compounds

Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 2-(4-benzoylbenzamido)-4,5-dimethylthiophene-3-carboxylate: Similar structure but with additional methyl groups on the thiophene ring.

    2-(N-Benzoylbenzamido)pyridine-3-yl benzoate: Contains a pyridine ring instead of a thiophene ring.

    Phenylethylamide derivatives: Similar amide linkage but different aromatic substituents.

The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-[(4-benzoylbenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO4S/c1-2-32-27(31)25-22(17-23(33-25)18-9-5-3-6-10-18)28-26(30)21-15-13-20(14-16-21)24(29)19-11-7-4-8-12-19/h3-17H,2H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJQLQFGTLUIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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